Antimonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

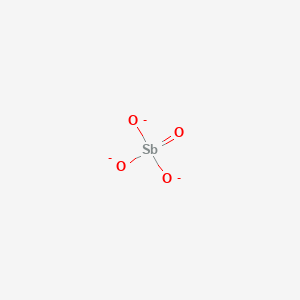

Antimonate(3-) is a trivalent inorganic anion obtained by removal of all three protons from antimonic acid. It is an antimony oxoanion and a trivalent inorganic anion. It is a conjugate base of an this compound(2-).

Aplicaciones Científicas De Investigación

Catalysis and Sensing Applications

Nanostructured antimonates have emerged as promising materials for catalysis and sensing applications. Research indicates that cobalt antimonate exhibits remarkable catalytic properties, particularly in gas sensing. These materials can detect various gases such as acetone and ethanol due to their oxidative catalytic reactivity and stability under harsh conditions. The unique electrical properties of these nanostructures enhance sensor performance by altering resistance upon exposure to target gases .

Table 1: Catalytic Properties of Nanostructured Antimonates

| Compound | Application Area | Target Gases Detected | Key Properties |

|---|---|---|---|

| Cobalt this compound | Gas Sensors | Acetone, Ethanol | High stability, fast response |

| Antimony Oxide | Catalysis | Various organic compounds | Good catalytic activity |

Pharmaceutical Applications

Meglumine this compound, a pentavalent antimony compound, is widely used as an antileishmanial agent for treating leishmaniasis. It is produced through the reaction of pentavalent antimony with N-methyl-D-glucamine. The structure and composition of meglumine this compound have been extensively studied to understand its mechanism of action and efficacy. This compound has been a mainstay in leishmaniasis treatment for decades, demonstrating significant therapeutic potential .

Case Study: Efficacy of Meglumine this compound

- Study Design : A comprehensive analysis was conducted to assess the efficacy of meglumine antimonate in treating cutaneous leishmaniasis.

- Findings : The treatment showed a high cure rate with minimal side effects, reinforcing its status as a first-line treatment option.

Environmental Remediation

This compound compounds are increasingly recognized for their role in environmental remediation, particularly in removing antimony from contaminated water sources. Recent studies have explored the use of biosolid biochar modified with zirconium to enhance the sorption capacity for this compound ions (Sb(V)). This approach has shown promising results in mitigating Sb contamination effectively .

Table 2: Environmental Remediation Techniques for this compound

| Technique | Material Used | Efficiency (%) | Notes |

|---|---|---|---|

| Biochar Sorption | Zirconium-coated Biochar | Up to 90% | Effective for Sb(V) removal |

| Diatomaceous Earth Filtration | Diatomaceous Earth | Varies | Cost-effective alternative |

Industrial Applications

Sodium this compound is widely used in the glass industry as a fining agent or degasser, particularly in the production of optical glass and colored television bulbs. Its properties help eliminate bubbles during glass manufacturing processes . Additionally, sodium this compound serves as a flame retardant when combined with halogens, making it valuable in various applications including textiles and plastics.

Propiedades

Fórmula molecular |

O4Sb-3 |

|---|---|

Peso molecular |

185.76 g/mol |

Nombre IUPAC |

stiborate |

InChI |

InChI=1S/4O.Sb/q;3*-1; |

Clave InChI |

RBGMCBHGBSZGGM-UHFFFAOYSA-N |

SMILES |

[O-][Sb](=O)([O-])[O-] |

SMILES canónico |

[O-][Sb](=O)([O-])[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.